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Compound of Interest

Compound Name: Cephradine sodium

Cat. No.: B12650098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methodologies for the

identification and quantification of impurities in Cephradine sodium. The protocols outlined

below are based on established pharmacopeial methods and scientific literature, offering robust

frameworks for quality control and drug development.

Introduction to Cephradine and its Impurities
Cephradine is a first-generation cephalosporin antibiotic effective against a broad spectrum of

bacterial infections. As with any pharmaceutical compound, the presence of impurities can

affect its safety, efficacy, and stability. Regulatory bodies such as the European Pharmacopoeia

(EP) and the United States Pharmacopeia (USP) have established stringent limits for various

known and unknown impurities in Cephradine. Common impurities can arise from the

manufacturing process, degradation of the active pharmaceutical ingredient (API), or

interaction with excipients.

Known Impurities of Cephradine:
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Impurity Name Common Designation

7-Aminodesacetoxycephalosporanic acid Impurity A

(2R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic

acid
Impurity B

Cephradine Sulfoxide Isomer 1 Impurity C

Cephradine Sulfoxide Isomer 2 Impurity D

Cephalexin -

3-Hydroxy-4-methylthiophen-2(5H)-one Impurity F

7-ADCA Pivalamide Impurity G

High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely adopted method for the analysis of Cephradine and its related

substances due to its high resolution, sensitivity, and specificity.

Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of Cephradine

impurities by HPLC.
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Parameter Method 1 (Based on EP)
Method 2 (Research
Article)

Limit of Detection (LOD)

Not explicitly stated, but

method is designed to quantify

impurities at 0.05% level.

1.0 ng[1]

Limit of Quantification (LOQ)

Not explicitly stated, but

method is designed to quantify

impurities at 0.10% level.

4.30 µg/mL[2]

Linearity Range

Method dependent, typically

covers from LOQ to >120% of

the specification limit for each

impurity.

2.5 - 12.5 µg/mL[2]

Relative Retention Times

(RRT) (Cephradine = 1)
Cephalexin: ~0.8 Not specified for impurities.

Experimental Protocol: HPLC (Based on European
Pharmacopoeia)
This protocol is adapted from the European Pharmacopoeia monograph for Cefradine

impurities testing.[3]

2.2.1. Materials and Reagents

Cephradine Sodium reference standard and sample

Cephradine Impurity reference standards (A, B, G, etc.)

Potassium dihydrogen phosphate

Orthophosphoric acid

Methanol (HPLC grade)

Water (HPLC grade)
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2.2.2. Chromatographic Conditions

Parameter Specification

Column
Hypersil Gold C18 (4.6 x 150 mm, 5 µm) or

equivalent

Mobile Phase A

2.72 g/L solution of potassium dihydrogen

phosphate, adjusted to pH 3.0 with

orthophosphoric acid.

Mobile Phase B Methanol

Gradient Elution Time (min)

0 - 15

15 - 20

20 - 25

25 - 30

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 220 nm

Injection Volume 10 µL

2.2.3. Sample Preparation

Test Solution: Dissolve an accurately weighed quantity of the Cephradine Sodium sample

in Mobile Phase A to obtain a final concentration of 1.0 mg/mL.

Reference Solution (a) - Impurity B: Dissolve an accurately weighed quantity of Cephradine

Impurity B reference standard in Mobile Phase A to a final concentration of 0.003 mg/mL.

Reference Solution (b) - Cephalexin & Cephradine: Dissolve accurately weighed quantities

of Cephradine and Cephalexin reference standards in Mobile Phase A to final concentrations

of 0.003 mg/mL each.
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Reference Solution (c) - Reporting Threshold: Dilute the Test Solution 1:1000 with Mobile

Phase A.

Reference solution (e) - Impurity A and G: Dissolve the contents of a vial of cefradine

impurity mixture CRS (containing Impurities A and G) in 1 ml of mobile phase A.[3]

2.2.4. System Suitability

In the chromatogram of Reference Solution (b), the resolution between the peaks due to

Cephalexin and Cephradine should be at least 2.0.

2.2.5. Data Analysis

Identify the peaks of the impurities in the chromatogram of the Test Solution by comparing

their retention times with those of the impurity reference standards.

Calculate the percentage of each impurity using the peak area of the respective reference

standard or by using the external standard method. For unknown impurities, the

concentration can be estimated using the Cephradine reference standard, assuming a

response factor of 1.0.

HPLC Workflow Diagram
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Caption: Workflow for HPLC analysis of Cephradine impurities.
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Thin-Layer Chromatography (TLC)
TLC is a simpler and more cost-effective method for the qualitative and semi-quantitative

analysis of impurities. It is particularly useful for rapid screening and identification.

Experimental Protocol: TLC
This protocol is a general method for beta-lactam antibiotics and can be adapted for

Cephradine impurity analysis.

3.1.1. Materials and Reagents

TLC plates (Silica gel 60 F254, 20x20 cm)

Cephradine Sodium reference standard and sample

Cephradine Impurity reference standards

Developing solvent systems (e.g., n-butanol:acetic acid:water, 4:1:1 v/v/v)

Visualization reagent (e.g., iodine vapor or ninhydrin spray)

Methanol, water, and other solvents for sample preparation.

3.1.2. Procedure

Sample Preparation: Prepare solutions of the Cephradine sample and reference standards in

a suitable solvent (e.g., a mixture of methanol and water) at a concentration of approximately

1 mg/mL.

Spotting: Apply 5-10 µL of each solution as a small spot or band onto the TLC plate.

Development: Place the plate in a developing chamber saturated with the chosen mobile

phase. Allow the solvent front to travel up the plate until it is about 1-2 cm from the top.

Drying: Remove the plate from the chamber and allow it to dry completely in a fume hood.

Visualization: Visualize the separated spots under UV light at 254 nm and/or by exposing the

plate to iodine vapor or spraying with a suitable reagent like ninhydrin followed by heating.
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Analysis: Calculate the Rf values for each spot and compare the impurity spots in the sample

to the reference standards. The size and intensity of the spots can be used for semi-

quantitative estimation.

TLC Workflow Diagram
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Click to download full resolution via product page

Caption: General workflow for TLC analysis of impurities.

Capillary Electrophoresis (CE)
CE offers high separation efficiency and short analysis times, making it a valuable orthogonal

technique to HPLC for impurity profiling. Capillary Zone Electrophoresis (CZE) is a commonly

used mode for the analysis of charged molecules like Cephradine and its impurities.

Experimental Protocol: Capillary Zone Electrophoresis
(CZE)
This protocol is based on a general method for the analysis of cephalosporins and can be

optimized for Cephradine.[4][5]

4.1.1. Materials and Reagents

Fused-silica capillary

Cephradine Sodium reference standard and sample

Cephradine Impurity reference standards

Disodium hydrogenophosphate

Sodium dihydrogenophosphate

Sodium hydroxide (for pH adjustment and capillary conditioning)

Water (deionized)

4.1.2. Electrophoretic Conditions
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Parameter Specification

Capillary
Fused silica, 50-75 µm i.d., 40-60 cm total

length

Background Electrolyte (BGE) 25 mM phosphate buffer (pH 7.0)

Voltage 20-25 kV

Temperature 25 °C

Injection Hydrodynamic (e.g., 50 mbar for 5 s)

Detection UV at 210 nm

4.1.3. Sample Preparation

Dissolve the Cephradine sample and reference standards in the background electrolyte or

water to a concentration of approximately 0.1-1 mg/mL.

Filter the solutions through a 0.22 µm filter before injection.

4.1.4. Procedure

Capillary Conditioning: Before the first use, and daily, rinse the capillary with 1 M NaOH,

followed by water, and then the background electrolyte.

Analysis: Between runs, rinse the capillary with the background electrolyte. Inject the sample

and apply the separation voltage.

Data Analysis: Identify and quantify impurities by comparing their migration times and peak

areas to those of the reference standards.

Capillary Electrophoresis Workflow Diagram
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Caption: Workflow for Capillary Electrophoresis analysis.
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Conclusion
The analytical methods described provide a comprehensive framework for the detection and

quantification of impurities in Cephradine sodium. HPLC remains the gold standard for its

quantitative accuracy and resolution. TLC offers a rapid and cost-effective screening tool, while

Capillary Electrophoresis serves as an excellent orthogonal technique for method validation

and impurity profiling. The choice of method will depend on the specific requirements of the

analysis, from routine quality control to in-depth impurity characterization in drug development.

It is crucial to validate any chosen method according to ICH guidelines to ensure its suitability

for its intended purpose.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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